Cas no 53686-05-8 (3-Thiophenecarboxylic acid, 4-formyl-)
3-Thiophenecarboxylic acid, 4-formyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Thiophenecarboxylic acid, 4-formyl-
- 4-formylthiophene-3-carboxylic acid
- 53686-05-8
- DTXSID10355997
- CS-0215785
- 4-formylthiophene-3-carboxylicacid
- SCHEMBL5734466
- 4-formyl-3-thiophenecarboxylic acid
- AKOS006275974
- EN300-300717
- AT16772
-
- Inchi: 1S/C6H4O3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H,(H,8,9)
- InChI Key: ZONWYWSSWFMJRC-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)C(C(=O)O)=C1
Computed Properties
- Exact Mass: 155.98812
- Monoisotopic Mass: 155.98811516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 82.6Ų
Experimental Properties
- PSA: 54.37
3-Thiophenecarboxylic acid, 4-formyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV99715-50mg |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 50mg |
$667.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-100mg |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 100mg |
$860.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-250mg |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 250mg |
$1212.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-500mg |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 500mg |
$1888.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-1g |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 1g |
$2411.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-2.5g |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 2.5g |
$4692.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-5g |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 5g |
$6925.00 | 2024-04-19 | |
| A2B Chem LLC | AV99715-10g |
4-formylthiophene-3-carboxylic acid |
53686-05-8 | 95% | 10g |
$10250.00 | 2024-04-19 | |
| abcr | AB602525-250mg |
4-Formylthiophene-3-carboxylic acid; . |
53686-05-8 | 250mg |
€1122.60 | 2025-04-18 | ||
| abcr | AB602525-500mg |
4-Formylthiophene-3-carboxylic acid; . |
53686-05-8 | 500mg |
€1580.10 | 2025-04-18 |
3-Thiophenecarboxylic acid, 4-formyl- Suppliers
3-Thiophenecarboxylic acid, 4-formyl- Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 3-Thiophenecarboxylic acid, 4-formyl-
Exploring the Versatile Applications and Properties of 3-Thiophenecarboxylic acid, 4-formyl- (CAS No. 53686-05-8)
3-Thiophenecarboxylic acid, 4-formyl- (CAS No. 53686-05-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and organic synthesis. This compound, characterized by its thiophene backbone and formyl functional group, serves as a crucial intermediate in the development of advanced materials and bioactive molecules. Its unique chemical structure makes it a valuable building block for researchers exploring novel applications in drug discovery and functional materials.
The growing interest in heterocyclic compounds like 3-Thiophenecarboxylic acid, 4-formyl- stems from their remarkable versatility in medicinal chemistry. Recent studies have highlighted the potential of thiophene derivatives in addressing current healthcare challenges, particularly in the development of antimicrobial agents and anti-inflammatory drugs. With the global pharmaceutical industry increasingly focusing on small molecule therapeutics, this compound has emerged as a promising candidate for drug development programs targeting various diseases.
In material science, 4-formyl-3-thiophenecarboxylic acid plays a pivotal role in the synthesis of conducting polymers and organic electronic materials. The compound's ability to participate in various coupling reactions makes it particularly valuable for creating advanced materials used in organic photovoltaics and OLED technologies. As the world shifts toward sustainable energy solutions, researchers are actively investigating how thiophene-based molecules can contribute to more efficient and environmentally friendly electronic devices.
The synthesis and modification of 3-Thiophenecarboxylic acid, 4-formyl- have become important topics in organic chemistry research. Scientists are particularly interested in developing more efficient synthetic routes that align with green chemistry principles, reducing waste and energy consumption. Recent advancements in catalytic processes have opened new possibilities for the large-scale production of this valuable intermediate while minimizing environmental impact.
Analytical characterization of 53686-05-8 (the CAS number for this compound) typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound's purity and quality, which are critical factors for its successful application in research and industrial processes. The growing demand for high-purity chemical intermediates in various sectors has led to increased standardization in the production and analysis of compounds like 4-formyl-3-thiophenecarboxylic acid.
From a commercial perspective, the market for thiophene derivatives has shown steady growth, driven by their expanding applications in multiple industries. Suppliers and manufacturers of 3-Thiophenecarboxylic acid, 4-formyl- are continuously improving their production processes to meet the evolving needs of researchers and industrial users. The compound's stability and relatively long shelf life make it a practical choice for laboratories and production facilities worldwide.
Recent scientific literature reveals exciting developments in the application of 3-Thiophenecarboxylic acid, 4-formyl- in bioconjugation chemistry. Researchers are exploring its potential as a linker molecule for creating targeted drug delivery systems and diagnostic probes. This aligns with current trends in precision medicine, where scientists seek more specific ways to deliver therapeutic agents to affected tissues while minimizing side effects.
The safety profile of 4-formyl-3-thiophenecarboxylic acid has been well-documented in scientific literature, with proper handling procedures established for laboratory use. While not classified as hazardous under normal conditions, standard laboratory safety protocols should always be followed when working with this or any chemical compound. Researchers appreciate its relatively low toxicity compared to many other organic intermediates used in similar applications.
Looking toward the future, 3-Thiophenecarboxylic acid, 4-formyl- is poised to play an increasingly important role in multiple scientific disciplines. Its unique combination of reactivity and stability makes it particularly valuable for interdisciplinary research projects bridging chemistry, materials science, and biology. As synthetic methodologies continue to advance, we can expect to see even more innovative applications emerge for this versatile compound in the coming years.
For researchers interested in exploring the potential of thiophene-based compounds, 3-Thiophenecarboxylic acid, 4-formyl- offers numerous opportunities for innovation. Its well-characterized properties and established synthetic routes provide a solid foundation for developing new materials and bioactive molecules. The compound's commercial availability from multiple suppliers ensures that it remains accessible to research teams across academia and industry.
In conclusion, 3-Thiophenecarboxylic acid, 4-formyl- (CAS No. 53686-05-8) represents an important building block in modern chemical research with applications spanning pharmaceuticals, materials science, and beyond. Its continued study and development contribute to advancements in multiple fields, addressing current scientific challenges and opening doors to new discoveries. As research into heterocyclic compounds progresses, this molecule will undoubtedly remain at the forefront of innovation in organic chemistry and related disciplines.
53686-05-8 (3-Thiophenecarboxylic acid, 4-formyl-) Related Products
- 4282-29-5(Thiophene-3,4-dicarboxylic acid)
- 334918-15-9(4-ethylthiophene-3-carboxylic acid)
- 78071-30-4(4-Methylthiophene-3-carboxylic acid)
- 1918-78-1(2-Methylthiophene-3-carboxylic acid)
- 22913-26-4(methyl thiophene-3-carboxylate)
- 26421-32-9(2,5-Dimethylthiophene-3-carboxylic acid)
- 88-13-1(Thiophene-3-carboxylic acid)
- 78071-34-8(4-cyanothiophene-3-carboxylic acid)
- 53976-14-0(4-phenylthiophene-3-carboxylic acid)
- 31936-85-3(3-Thiophenecarboxylicacid, 4-(3-thienylmethyl)-)